Methyl 3-butylnonanoate

CAS No.:

Cat. No.: VC13878622

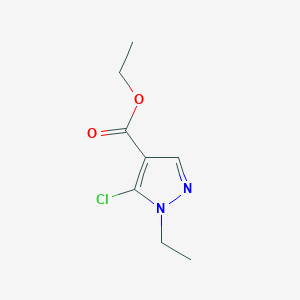

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O2 |

|---|---|

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | ethyl 5-chloro-1-ethylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-11-7(9)6(5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | IWYLKLAUKYKFDE-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)C(=O)OCC)Cl |

| Canonical SMILES | CCN1C(=C(C=N1)C(=O)OCC)Cl |

Introduction

Synthesis Methods

Catalytic Methoxycarbonylation

Methyl 3-butylnonanoate is synthesized via methoxycarbonylation of α-olefin dimers. For example:

This method yields high-purity esters with minimal byproducts .

Transesterification

Alternative routes involve transesterification of triglycerides with methanol under basic conditions (e.g., KOH or K₂CO₃) . For example:

Physical and Chemical Properties

Key properties derived from analogous esters and experimental data :

The branched structure lowers the pour point (−39°C for similar esters) , enhancing performance in lubricants.

Applications

Lubricant Base Stocks

Methyl 3-butylnonanoate is a key component in Group V synthetic oils, offering:

Biofuel Additives

As a biodiesel surrogate, it reduces particulate matter (PM) emissions by 90% compared to fossil diesel .

Flavor and Fragrance

Research Findings

Rheological Performance

Studies on analogous esters demonstrate:

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume